1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide

Description

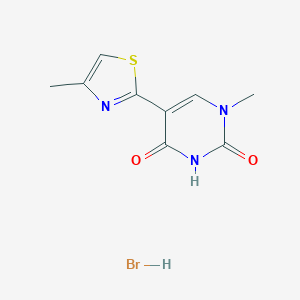

1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide is a heterocyclic compound featuring a tetrahydropyrimidine-2,4-dione (dihydrouracil) core substituted with a methyl group at the 1-position and a 4-methylthiazol-2-yl moiety at the 5-position. The hydrobromide salt enhances its solubility in polar solvents, which is critical for pharmaceutical applications.

Properties

Molecular Formula |

C9H10BrN3O2S |

|---|---|

Molecular Weight |

304.17 g/mol |

IUPAC Name |

1-methyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-dione;hydrobromide |

InChI |

InChI=1S/C9H9N3O2S.BrH/c1-5-4-15-8(10-5)6-3-12(2)9(14)11-7(6)13;/h3-4H,1-2H3,(H,11,13,14);1H |

InChI Key |

XFGMZLNCKQSKEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=CN(C(=O)NC2=O)C.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the formation of the tetrahydropyrimidine-dione structure. The final step involves the introduction of the hydrobromide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several classes of heterocycles:

- Pyrimidinone Derivatives: Compounds such as 6-(4-substituted-phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (i/4j) feature a pyrimidinone core but lack the tetrahydropyrimidine saturation and thiazole substitution.

- Thiazole-Containing Pyrazolopyrimidines: The patent compound 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () incorporates a thiazole ring but fused to a pyrazolopyrimidine system. The target compound’s tetrahydropyrimidine ring is less aromatic, possibly reducing metabolic stability but improving solubility .

- Triazolo-Pyrimidines : 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine () shares partial saturation but includes a triazole ring. The absence of a triazole in the target compound may simplify synthesis while retaining conformational flexibility .

Substituent Effects on Physicochemical Properties

- Thiazole Substitution: The 4-methylthiazol-2-yl group in the target compound introduces steric bulk and electron-withdrawing effects compared to 5-(morpholinomethyl)thiophen-2-yl (, Example 76). This difference could alter binding affinity in enzymatic pockets or solubility in aqueous media .

- Hydrobromide Salt : Unlike neutral analogs (e.g., ’s compounds with melting points ~250°C), the hydrobromide salt likely increases aqueous solubility, critical for bioavailability. However, salt formation may reduce thermal stability, as seen in lower melting points for ionic compounds .

Data Tables

Biological Activity

1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidines exhibit significant antimicrobial properties. In a study evaluating various synthesized tetrahydropyrimidines, it was found that compounds similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged widely depending on the specific compound and microorganism tested.

Table 1: Antimicrobial Activity of Tetrahydropyrimidines

| Compound | Target Microorganism | MIC (mg/mL) |

|---|---|---|

| 4e | Trichophyton mentagrophytes | 0.20 |

| 4b | Staphylococcus aureus | 0.25 |

| 4k | Escherichia coli | 0.50 |

These results indicate that certain derivatives possess potent antimicrobial effects, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of tetrahydropyrimidines have also been extensively studied. For instance, compounds similar to the target compound were tested against various cancer cell lines including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The findings indicated that some compounds exhibited IC50 values in the low micromolar range.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | HeLa | 15.0 |

| 4k | K562 | 12.5 |

| 4d | MDA-MB-231 | 18.0 |

The data suggest that these compounds can inhibit tumor growth effectively and warrant further investigation for their mechanisms of action.

Enzyme Inhibition

The ability of tetrahydropyrimidines to inhibit enzymes has been a focal point of research as well. Specifically, the inhibition of α-glucosidase is crucial for managing diabetes. Compounds related to the target structure have shown promising results in α-glucosidase inhibition assays.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 5a | α-glucosidase | 6.54 |

| 5b | α-glucosidase | 8.12 |

These findings highlight the potential of these compounds in developing therapeutic agents for diabetes management.

Case Studies

In a comprehensive study published in the journal Molecules, researchers synthesized a series of tetrahydropyrimidines and evaluated their biological activities through various assays. The study concluded that structural modifications significantly influenced their biological efficacy. Notably, compounds with electron-withdrawing groups exhibited enhanced activity across antimicrobial and anticancer assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.